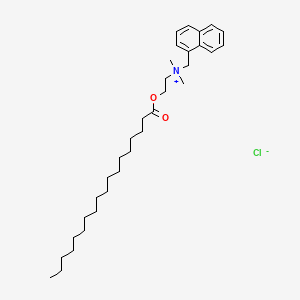

Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride

Description

Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound characterized by a central nitrogen atom bonded to three distinct groups:

- Dimethyl groups: Enhancing cationic charge density and surfactant properties.

- 2-((1-oxooctadecyl)oxy)ethyl group: A long-chain acyloxyethyl substituent, providing hydrophobic and surfactant behavior .

This compound is structurally related to cosmetic and industrial quaternary ammonium salts (e.g., QUATERNIUM-70) but distinguished by its naphthylmethyl group, which may alter solubility, stability, and biological activity .

Properties

CAS No. |

38430-61-4 |

|---|---|

Molecular Formula |

C33H54ClNO2 |

Molecular Weight |

532.2 g/mol |

IUPAC Name |

dimethyl-(naphthalen-1-ylmethyl)-(2-octadecanoyloxyethyl)azanium;chloride |

InChI |

InChI=1S/C33H54NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-33(35)36-28-27-34(2,3)29-31-24-21-23-30-22-19-20-25-32(30)31;/h19-25H,4-18,26-29H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

BGFGTJZIHQTXHZ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride typically involves the reaction of naphthylmethyl chloride with dimethylamine, followed by the reaction with 2-((1-oxooctadecyl)oxy)ethyl chloride . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles like hydroxide, cyanide, or thiolate ions; often in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylmethyl ketones, while reduction can produce secondary amines .

Scientific Research Applications

Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride is utilized in several scientific research fields:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in cell culture studies to modify cell membrane properties.

Medicine: Investigated for its potential antimicrobial properties.

Industry: Applied in formulations for detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride involves its interaction with cell membranes, altering their permeability and stability . This compound targets lipid bilayers, disrupting their structure and leading to increased solubility of hydrophobic substances .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Structural Variations: The naphthylmethyl group in the target compound introduces steric bulk and aromaticity, contrasting with QUATERNIUM-70’s aliphatic 3-[(1-oxooctadecyl)amino]propyl group. This likely increases lipophilicity (log Pow) compared to QUATERNIUM-14 (dodecyl chain) but reduces water solubility . The 2-((1-oxooctadecyl)oxy)ethyl chain shares similarities with glyceroglycolipids (), suggesting surfactant properties, but the quaternary ammonium core enhances cationic charge for antistatic efficacy .

Functional Performance :

- Antimicrobial Activity : QUATERNIUM-14’s ethylbenzyl group provides broad-spectrum antimicrobial activity, while the target compound’s naphthylmethyl group may limit penetration into microbial membranes due to steric hindrance .

- Thermal Stability : Unlike 2-(1-naphthylmethyl)-2-imidazoline hydrochloride, which decomposes under heat/light, the target compound’s quaternary ammonium structure likely improves stability, though light sensitivity remains a concern .

Toxicity and Safety :

- Acute toxicity data for the target compound is unavailable, but related naphthylmethyl derivatives () may produce hazardous decomposition products (e.g., HCl gas) under extreme conditions. QUATERNIUM-70 and QUATERNIUM-14 are established in cosmetics, suggesting a safer profile .

Table 2: Physicochemical Properties

Biological Activity

Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride, with the CAS number 83027-39-8, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure characterized by a naphthylmethyl group and a long-chain fatty acid derivative, which may influence its biological interactions.

- Molecular Formula : C31H50ClNO2

- Molecular Weight : 504.1872 g/mol

- Synonyms : Dimethyl(naphthylmethyl)[2-[(1-oxooctadecyl)oxy]ethyl]ammonium chloride

- EINECS Number : 280-141-4

Biological Activity

The biological activity of this compound is primarily attributed to its surfactant properties and its ability to interact with biological membranes. Quaternary ammonium compounds (QACs), like this one, are known for their antimicrobial properties, which can be exploited in various applications, including pharmaceuticals and materials science.

Antimicrobial Properties

Research indicates that QACs exhibit significant antimicrobial activity against a range of pathogens. A study on related compounds demonstrated their efficacy in inhibiting the growth of bacteria and fungi, suggesting that this compound may possess similar properties.

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 18 | 100 |

The mechanism by which this compound exerts its biological effects is thought to involve disruption of microbial cell membranes. The positively charged ammonium group interacts with negatively charged components of the microbial membrane, leading to increased permeability and cell lysis.

Case Studies and Research Findings

- Antifungal Activity : A molecular docking study revealed that related quaternary ammonium compounds can effectively bind to key enzymes in Candida albicans, potentially inhibiting their function. This suggests that this compound may also inhibit fungal growth through similar mechanisms, targeting enzymes critical for fungal survival.

- Surface Modification : In materials science, the incorporation of this compound into dental acrylic resins has shown promise in reducing biofilm formation by oral pathogens. The modified surfaces exhibited lower bacterial adhesion and reduced fungal colonization, indicating the compound's potential for use in dental applications.

- Safety and Toxicity : While exhibiting antimicrobial properties, it is essential to consider the safety profile of this compound. According to ECHA reports, this compound can cause serious eye irritation and is harmful if ingested or inhaled, necessitating careful handling in laboratory and industrial settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.